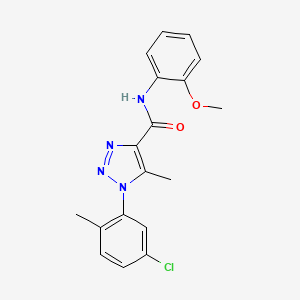
1-(5-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(5-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O2 and its molecular weight is 356.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(5-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its potential mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C17H15ClN4O2
- Molecular Weight : 392.78 g/mol
- CAS Number : 1260918-63-5
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,3-triazoles exhibit notable anticancer properties. For instance, compounds similar to the one have shown significant antiproliferative activity against various cancer cell lines. A comparative analysis of different triazole derivatives indicated that they can inhibit cancer cell proliferation through various mechanisms:
- Thymidylate Synthase Inhibition : Some derivatives have been shown to inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis. For example, certain triazole compounds exhibited IC50 values in the range of 1.95–4.24 μM for TS inhibition, which is significantly lower than that of standard chemotherapeutics like Pemetrexed (IC50 = 7.26 μM) .
Antimicrobial Activity
The antimicrobial potential of triazole compounds has also been explored. Studies have reported that certain derivatives exhibit effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism underlying this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleic acid synthesis and metabolism.
- Induction of Apoptosis : Some studies suggest that triazole derivatives can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : Certain triazole compounds possess antioxidant properties that may contribute to their protective effects against oxidative stress in cells.
Study 1: Antiproliferative Effects
A study focusing on a series of triazole derivatives reported that several compounds showed significant cytotoxicity against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. The best-performing derivative had an IC50 value as low as 1.1 μM against MCF-7 cells .
Study 2: Antimicrobial Efficacy
In another study, a set of synthesized triazole compounds was evaluated for their antimicrobial properties. Compounds demonstrated effective inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-11-8-9-13(19)10-15(11)23-12(2)17(21-22-23)18(24)20-14-6-4-5-7-16(14)25-3/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZMCIAUTRNACY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













